

# A Head-to-Head Comparison of SHP2 Inhibitors: SHP504 vs. SHP099

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SHP504**

Cat. No.: **B11929918**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric SHP2 inhibitors, **SHP504** and **SHP099**. This document summarizes their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols.

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-MAPK pathway.<sup>[1]</sup> Its role in promoting cell survival and proliferation has made it a key target in cancer therapy.<sup>[1]</sup> SHP099 was the first potent, selective, and orally bioavailable allosteric inhibitor of SHP2 to be discovered.<sup>[2]</sup> Subsequently, a second allosteric inhibitor, **SHP504**, was identified, which binds to a distinct site on the SHP2 protein.<sup>[3]</sup>

## Mechanism of Action: Two Pockets for Allosteric Inhibition

Both SHP099 and **SHP504** are allosteric inhibitors that stabilize SHP2 in an auto-inhibited conformation, thereby preventing its catalytic activity.<sup>[1][3]</sup> However, they achieve this by binding to two different allosteric sites.

- SHP099: This inhibitor binds to a "tunnel-like" pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains.<sup>[1]</sup> This binding event locks the enzyme in a closed, inactive state.<sup>[1]</sup>

- **SHP504**: In contrast, **SHP504** binds to a second, distinct allosteric site.[3] This "latch" site is a cleft at the interface of the N-terminal SH2 and PTP domains.[4]

Remarkably, the binding of SHP099 and **SHP504** is not mutually exclusive; they can simultaneously occupy their respective allosteric sites, leading to enhanced pharmacological inhibition.[3]



**Fig. 1:** Allosteric inhibition of SHP2 by SHP099 and **SHP504**.

## Quantitative Comparison of Inhibitory Potency

The most striking difference between SHP099 and **SHP504** is their biochemical potency. SHP099 is a significantly more potent inhibitor of SHP2 than **SHP504**.

| Inhibitor | Target       | IC50                  | Reference(s) |
|-----------|--------------|-----------------------|--------------|
| SHP099    | SHP2         | 0.071 $\mu$ M (71 nM) | [2][5]       |
| SHP504    | SHP2 (1-525) | 21 $\mu$ M            | [6]          |

## In Vitro and In Vivo Efficacy

## SHP099: A Well-Characterized Inhibitor

Extensive preclinical studies have demonstrated the efficacy of SHP099 in various cancer models.

- Downstream Signaling: SHP099 effectively suppresses the RAS-ERK signaling pathway, a key downstream effector of SHP2.[\[1\]](#) This is evidenced by a reduction in the phosphorylation of ERK (p-ERK).[\[7\]](#)
- Cell Proliferation: In receptor-tyrosine-kinase-driven cancer cell lines, SHP099 inhibits cell proliferation.[\[1\]](#) For example, in the EGFR-amplified esophageal squamous cell carcinoma cell line KYSE-520, SHP099 has an anti-proliferation EC<sub>50</sub> of 2.5  $\mu$ M.[\[3\]](#)
- In Vivo Antitumor Activity: SHP099 has demonstrated efficacy in mouse tumor xenograft models.[\[5\]](#) Oral administration of SHP099 has been shown to reduce tumor growth in models of multiple myeloma and other cancers.[\[8\]](#)

## SHP504: Primarily Studied in Combination

The available data for **SHP504** is more limited, with a primary focus on its synergistic effects when used in combination with SHP099.

- Downstream Signaling: **SHP504** has been shown to downregulate the transcription of DUSP6, a downstream marker of the MAPK pathway, in KYSE-520 cells.[\[3\]](#)
- Enhanced Inhibition with SHP099: The combination of **SHP504** and SHP099 leads to enhanced inhibition of the MAPK pathway in cellular assays.[\[3\]](#) This suggests that dual targeting of the two distinct allosteric sites can be a more effective therapeutic strategy.[\[4\]](#)

| Experimental Model         | Inhibitor(s)            | Key Findings                                                                                                 | Reference(s) |
|----------------------------|-------------------------|--------------------------------------------------------------------------------------------------------------|--------------|
| KYSE-520 Cells             | SHP099                  | Inhibition of p-ERK<br>(IC <sub>50</sub> ~0.25 μM), anti-proliferative effect<br>(EC <sub>50</sub> = 2.5 μM) | [3][7]       |
| KYSE-520 Cells             | SHP504                  | Downregulation of DUSP6 mRNA                                                                                 | [3]          |
| KYSE-520 Cells             | SHP099 + SHP504         | Enhanced downregulation of DUSP6 mRNA                                                                        | [3]          |
| Multiple Myeloma Xenograft | SHP099 (75 mg/kg, oral) | Reduced tumor size, growth, and weight                                                                       | [8]          |

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### SHP2 Phosphatase Activity Assay

This biochemical assay quantifies the enzymatic activity of SHP2 and the inhibitory effect of compounds.



[Click to download full resolution via product page](#)

**Fig. 2:** Workflow for a typical SHP2 phosphatase activity assay.

Protocol:

- Enzyme and Inhibitor Incubation: In a 40  $\mu$ L assay buffer (25 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM DTT, and 2.5 mM EDTA), incubate 0.5  $\mu$ g of GST-SHP2 PTP with various concentrations of the test compound at room temperature for 30 minutes.[9]
- Substrate Addition: Add a phosphopeptide substrate to a final concentration of 0.2 mM.[9]
- Enzymatic Reaction: Incubate the mixture at 30°C for 30 minutes to allow for dephosphorylation.[9]
- Detection: Add 50  $\mu$ L of Malachite Green solution and measure the absorbance at 620 nm after 10 minutes.[9] The amount of free phosphate generated is proportional to SHP2 activity.

## ERK Phosphorylation Western Blot Assay

This cell-based assay is used to determine the effect of SHP2 inhibitors on the downstream MAPK signaling pathway.

Protocol:

- Cell Treatment: Culture cells to 70-80% confluence and treat with various concentrations of the SHP2 inhibitor or vehicle control for a specified time.[10]
- Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.[10]
- SDS-PAGE and Transfer: Separate 20-30  $\mu$ g of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[10]
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 to 1:2000 dilution) overnight at 4°C.[10]
- Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[10]
- Detection: Visualize the bands using an ECL substrate.[11]

- Re-probing for Total ERK: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[10]

## Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the SHP2 inhibitor or vehicle control and incubate for the desired duration (e.g., 48-72 hours).
- MTT Addition: Add 10  $\mu$ L of MTT reagent (5 mg/mL in PBS) to each well.[12]
- Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100  $\mu$ L of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
- Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.

## Mouse Xenograft Model

This *in vivo* model is used to assess the anti-tumor efficacy of SHP2 inhibitors.



[Click to download full resolution via product page](#)

**Fig. 3:** General workflow for a mouse xenograft study.

Protocol:

- Cell Implantation: Subcutaneously inject human cancer cells (e.g., RPMI-8226) into the flank of immunodeficient mice (e.g., Balb/c nude mice).[8]
- Tumor Growth: Allow the tumors to grow until they are palpable.[8]

- Treatment: Once tumors reach a certain volume (e.g., 70-300 mm<sup>3</sup>), randomize the mice into treatment and control groups.[13] Administer the SHP2 inhibitor (e.g., SHP099 at 75 mg/kg) or vehicle control orally on a predetermined schedule (e.g., daily).[8]
- Monitoring: Measure tumor volume with calipers up to three times a week.[13]
- Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.[8]

## Conclusion

SHP099 and **SHP504** represent two distinct classes of allosteric SHP2 inhibitors, differentiated by their binding sites and potencies. SHP099 is a highly potent and well-validated inhibitor with demonstrated efficacy in both in vitro and in vivo models. While **SHP504** is significantly less potent on its own, it offers the exciting therapeutic possibility of dual allosteric inhibition in combination with SHP099 for enhanced efficacy. Further research is warranted to fully elucidate the therapeutic potential of **SHP504**, both as a single agent and in combination therapies. This guide provides a foundational understanding of these two important research compounds for professionals in the field of drug discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tenovapharma.com [tenovapharma.com]
- 6. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sellerslab.org [sellerslab.org]
- 8. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 9. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison of SHP2 Inhibitors: SHP504 vs. SHP099]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929918#shp504-versus-shp099-in-inhibiting-shp2]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)